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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental framework for elucidating

the multifaceted roles of Centrosomal Protein 120 (CEP120) using RNA interference (RNAi).

CEP120 is a critical regulator of centriole biogenesis, ciliogenesis, and centrosome

homeostasis. Its dysfunction is linked to a class of genetic disorders known as ciliopathies,

including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy. This document

outlines detailed protocols for CEP120 knockdown, subsequent phenotypic analysis, and data

interpretation, serving as a technical resource for researchers investigating ciliopathies and the

fundamental biology of the centrosome.

Introduction to CEP120
CEP120 is a centrosomal protein that plays a pivotal role in the formation and elongation of

centrioles, the core components of the centrosome and the basal bodies of cilia. It is

preferentially localized to the daughter centriole and is essential for the proper assembly of

centriolar microtubules.[1][2] Loss of CEP120 function, either through genetic mutation or

experimental depletion, leads to a cascade of cellular defects, including abnormally short

centrioles, impaired formation of primary cilia, and disruption of key developmental signaling

pathways.[2]

Functionally, CEP120 acts as a scaffold, interacting with several other key centriolar proteins. It

directly binds to CPAP, a protein crucial for procentriole elongation, and is also implicated in the
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recruitment of Talpid3 and C2CD3, which are essential for the assembly of centriole

appendages required for ciliogenesis.[2][3] In quiescent cells, CEP120 has an inhibitory role,

preventing the untimely maturation of the daughter centriole by regulating the accumulation of

pericentriolar material (PCM).[3][4][5] Depletion of CEP120 in these non-dividing cells leads to

an increase in PCM components like pericentrin, resulting in aberrant microtubule nucleation

and defective ciliary assembly and signaling.[4][5]

Given its central role in these fundamental cellular processes, investigating the function of

CEP120 is crucial for understanding the pathogenesis of ciliopathies and for the development

of potential therapeutic interventions. RNAi, a powerful tool for sequence-specific gene

silencing, provides a robust method to study the consequences of CEP120 loss-of-function in a

controlled cellular environment.

Data Presentation: Quantitative Effects of CEP120
Depletion
The following tables summarize quantitative data from various studies that have utilized RNAi

to investigate the function of CEP120.
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Phenotypic
Consequence

Organism/Cell Line
Quantitative
Observation

Reference

Cilia Formation
Mouse Embryonic

Fibroblasts (MEFs)

>60% decrease in the

number of ciliated

cells.

[4]

Centrosomal

Pericentrin Levels

Mouse Embryonic

Fibroblasts (MEFs)

Approximately 2.5-fold

increase in total

centrosomal

pericentrin.

[4]

Centrosomal CEP120

Levels (V194A

mutation)

Human RPE-1 cells

~40% reduction in

centrosomal CEP120

levels.

[6]

Centrosomal CEP120

Levels (A199P

mutation)

Human RPE-1 cells

~30% reduction in

centrosomal CEP120

levels.

[6]

Centrosome

Amplification in

Gastric Cancer Cells

Human BGC823 cells

Significant inhibition of

centrosome

amplification upon

shRNA knockdown.

[7]

Mesangial Cell

Abundance
Mouse Kidney

23% decrease in

mesangial cells upon

conditional knockout.

[8]
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Protein
Localization
Change

Organism/Cell Line Observation Reference

Cdk5Rap2
Mouse Embryonic

Fibroblasts (MEFs)

Increased

accumulation at the

centrosome.

[4]

Ninein
Mouse Embryonic

Fibroblasts (MEFs)

Increased

accumulation at the

centrosome.

[4]

Cep170
Mouse Embryonic

Fibroblasts (MEFs)

Increased

accumulation at the

centrosome.

[4]

γ-tubulin
Mouse Embryonic

Fibroblasts (MEFs)

No significant change

in levels at the

centrosome.

[4]

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation

of CEP120 function using RNAi.

RNA Interference (RNAi) Mediated Knockdown of
CEP120
Objective: To specifically reduce the expression of CEP120 in cultured mammalian cells using

small interfering RNA (siRNA).

Materials:

Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa, MEFs)

Complete cell culture medium

siRNA targeting human or mouse CEP120 (validated sequences are recommended)
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Human CEP120 siRNA sequence (example): 5'-GAUGAGAACGGGUGUGUAU-3'[5]

Mouse CEP120 siRNA sequence (example): 5'-GCACGUUAAUCAGCUACAA-3'

Control siRNA (non-targeting or scrambled sequence)

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM I Reduced Serum Medium

6-well tissue culture plates

Protocol:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 60-80% confluency at the time of transfection.

siRNA Preparation:

In a sterile microcentrifuge tube, dilute 20-80 pmol of CEP120 siRNA or control siRNA into

100 µL of Opti-MEM I medium. Mix gently.

Transfection Reagent Preparation:

In a separate sterile microcentrifuge tube, dilute 2-8 µL of Lipofectamine RNAiMAX into

100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

Complex Formation:

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate

for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

Transfection:

Aspirate the culture medium from the cells and wash once with serum-free medium.

Add the siRNA-lipid complex mixture dropwise to the cells in each well.

Gently rock the plate to ensure even distribution.
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Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

Post-Transfection:

After the incubation period, add complete growth medium to the cells.

Continue to incubate the cells for 48-72 hours before proceeding with downstream

analysis. The optimal time for knockdown should be determined empirically.

Western Blotting for Knockdown Validation
Objective: To quantify the reduction of CEP120 protein levels following siRNA treatment.

Materials:

RIPA lysis buffer

Protease inhibitor cocktail

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against CEP120

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:
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Cell Lysis:

Wash the transfected cells with ice-cold PBS.

Lyse the cells in RIPA buffer containing protease inhibitors.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.
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Analysis:

Quantify the band intensities for CEP120 and the loading control.

Normalize the CEP120 signal to the loading control to determine the percentage of

knockdown.

Immunofluorescence Microscopy for Phenotypic
Analysis
Objective: To visualize the subcellular localization of CEP120 and other centrosomal proteins

and to assess ciliary defects following CEP120 knockdown.

Materials:

Coverslips

4% paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 2% BSA in PBS)

Primary antibodies (e.g., anti-CEP120, anti-γ-tubulin, anti-acetylated tubulin for cilia)

Fluorophore-conjugated secondary antibodies

DAPI (for nuclear staining)

Mounting medium

Fluorescence microscope

Protocol:

Cell Culture on Coverslips: Grow transfected cells on sterile coverslips in a 24-well plate.

Fixation:
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Wash the cells with PBS.

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

Permeabilization:

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Blocking:

Wash the cells three times with PBS.

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

Antibody Staining:

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash the cells three times with PBS.

Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour

at room temperature in the dark.

Mounting:

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Quantify centrosomal fluorescence intensity and the percentage of ciliated cells.

Cell Cycle Analysis by Flow Cytometry
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Objective: To determine if CEP120 depletion affects cell cycle progression.

Materials:

Phosphate Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Cell Harvesting:

Harvest transfected cells by trypsinization.

Wash the cells with PBS.

Fixation:

Resuspend the cell pellet in ice-cold PBS.

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.
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Acquire data for at least 10,000 events per sample.

Analysis:

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and

G2/M phases of the cell cycle.

Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts related to CEP120 function and the experimental approach to its study.
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Diagram 1: CEP120 Signaling and Interaction Network.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b12391809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Culture Cells

Transfect with CEP120 siRNA
(48-72 hours)

Validate Knockdown Phenotypic Analysis

Western Blot
(CEP120 Protein Levels)

Confirm

Data Analysis and Interpretation

Immunofluorescence Microscopy
(Cilia, Centrosomes)

Flow Cytometry
(Cell Cycle)

Click to download full resolution via product page

Diagram 2: Experimental Workflow for CEP120 RNAi Studies.

Conclusion
The use of RNA interference to study CEP120 has been instrumental in uncovering its critical

roles in centriole biology and ciliogenesis. This technical guide provides a framework for

researchers to design and execute robust experiments to further investigate the functions of

CEP120. The detailed protocols, compiled quantitative data, and visual representations of

pathways and workflows offer a solid foundation for future studies aimed at understanding the
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molecular basis of ciliopathies and developing novel therapeutic strategies. Careful execution

of these methods, coupled with rigorous data analysis, will continue to advance our knowledge

of this essential centrosomal protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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